Cas no 88-14-2 (2-Furoic acid)

2-Furoic acid (2-Furancarbonsäure) ist eine organische Verbindung mit der Summenformel C₅H₄O₃. Diese farblose, kristalline Säure zeichnet sich durch ihre vielseitige Reaktivität aus, insbesondere als Ausgangsstoff für die Synthese von Pharmazeutika, Aromastoffen und funktionellen Materialien. Ihre Carboxylgruppe ermöglicht einfache Derivatisierungen wie Esterbildung oder Salzsynthese, während der Furanring als elektronenreiches Heterocyclus weitere Modifikationen erlaubt. 2-Furoic acid weist eine gute Löslichkeit in polaren Lösungsmitteln wie Wasser und Ethanol auf, was die Handhabung im Labor erleichtert. Aufgrund ihrer Stabilität und biokompatiblen Eigenschaften findet sie Anwendung in der Medizinalchemie und als Korrosionsinhibitor. Ihre Kombination aus struktureller Einfachheit und reaktiven Zentren macht sie zu einem wertvollen Baustein in der Feinchemie.
2-Furoic acid structure
2-Furoic acid structure
Produktname:2-Furoic acid
CAS-Nr.:88-14-2
MF:C5H4O3
MW:112.083461761475
MDL:MFCD00003238
CID:34453
PubChem ID:6919

2-Furoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Furan-2-carboxylic acid
    • 2-FURANCARBOXYLIC ACID CHLORIDE
    • 2-FUROYL CHLORIDE
    • FURAN-2-CARBONYL CHLORIDE
    • FUROYL CHLORIDE
    • TIMTEC-BB SBB004224
    • 2-Furancarbosylicacid
    • a-Furoicacid
    • alpha-Furancarboxylic acid
    • Furancarbonylicacid
    • Furancarboxylic acid-(2)
    • furancarboxylicacid
    • Furoica
    • Kyselina 2-furoova
    • Kyselina pyroslizova
    • 2-Furoic acid
    • 2-Furancarboxylic Acid
    • 2-FURANCARBONYL CHLORIDE
    • 2-furan-carboxylic acid
    • 2-Furanoic acid
    • 2-furanyl-carboxylic acid
    • Furoic acid
    • pyromucic acid
    • [ "" ]
    • 2-Carboxyfuran
    • Furancarboxylic acid
    • alpha-Furoic acid
    • 2-Furoate
    • Kyselina 2-furoova [Czech]
    • Kyselina pyroslizova [Czech]
    • .alpha.-Furoic acid
    • .alpha.-Furancarboxylic acid
    • 2-Furoic acid [per EINECS]
    • CHE
    • 2-Furoic acid (7CI, 8CI)
    • NSC 58965
    • NSC 8842
    • α-Furancarboxylic acid
    • α-Furoic acid
    • acide 2-furoique
    • acido 2-furoico
    • Furan-2-carbonsaeure
    • 2-Furoic acid,98%
    • MDL: MFCD00003238
    • Inchi: 1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)
    • InChI-Schlüssel: SMNDYUVBFMFKNZ-UHFFFAOYSA-N
    • Lächelt: O=C(C1=CC=CO1)O
    • BRN: 0110149

Berechnete Eigenschaften

  • Genaue Masse: 112.016044g/mol
  • Oberflächenladung: 0
  • XLogP3: 0.5
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Anzahl drehbarer Bindungen: 1
  • Monoisotopenmasse: 112.016044g/mol
  • Monoisotopenmasse: 112.016044g/mol
  • Topologische Polaroberfläche: 50.4Ų
  • Schwere Atomanzahl: 8
  • Komplexität: 99.8
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.324 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 128-132 °C (lit.)
  • Siedepunkt: 230-232 °C(lit.)
  • Flammpunkt: 137 ºC
  • Brechungsindex: n20/D 1.531(lit.)
  • Löslichkeit: 37g/l
  • Wasserteilungskoeffizient: 36 g/L (20 ºC)
  • PSA: 50.44000
  • LogP: 0.97780
  • pka: 3.16(at 25℃)
  • Dampfdruck: 0.0±0.5 mmHg at 25°C
  • Merck: 4307
  • Löslichkeit: Löslich in Ethanol und Ether, teilweise löslich in Wasser

2-Furoic acid Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319
  • Warnhinweis: P305+P351+P338
  • Transportnummer gefährlicher Stoffe:UN 3265 8/PG 2
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26-S36/37/39-S45-S36
  • FLUKA MARKE F CODES:10-19-21
  • RTECS:LV1763000
  • Identifizierung gefährlicher Stoffe: C
  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • TSCA:Yes
  • Risikophrasen:R34; R36/37/38

2-Furoic acid Zolldaten

  • HS-CODE:29321900
  • Zolldaten:

    China Zollkodex:

    2932190090

    Übersicht:

    293219090 Andere strukturell nicht verschmolzene Furanringverbindungen. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    29321190090 andere Verbindungen, die einen nicht verwendeten Furanring (auch hydriert) in der Struktur enthalten MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%

2-Furoic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
DC Chemicals
DC20144-100 mg
2-Furoic acid
88-14-2 >98%
100mg
$50.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F160A-100g
2-Furoic acid
88-14-2 98%
100g
¥48.0 2022-05-30
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47506-100mg
2-Furoic acid (Furan-2-carboxylic acid)
88-14-2 98%
100mg
¥445.00 2023-09-08
eNovation Chemicals LLC
D631521-1kg
2-Furoic acid
88-14-2 97%
1kg
$350 2024-06-05
Apollo Scientific
OR10949-500g
2-Furoic acid
88-14-2 95%
500g
£20.00 2025-02-19
MedChemExpress
HY-W012946-10mM*1 mL in DMSO
2-Furoic acid
88-14-2 ≥98.0%
10mM*1 mL in DMSO
¥550 2023-09-01
Ambeed
A117549-25g
Furan-2-carboxylic acid
88-14-2 95%
25g
$5.0 2024-05-30
Ambeed
A117549-1kg
Furan-2-carboxylic acid
88-14-2 95%
1kg
$40.0 2024-05-30
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5544-50 mg
2-Furoic acid
88-14-2 100.00%
50mg
¥291.00 2022-04-26
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY012950-1000g
2-Furoic Acid
88-14-2 ≥98%
1000g
¥187.00 2024-07-09

2-Furoic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Silica ;  3.5 h, 120 °C
Referenz
Solvent-free cleavage of tert-butyl esters under microwave conditions
Park, Doo Han; et al, Bulletin of the Korean Chemical Society, 2009, 30(1), 230-232

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hypochlorite Solvents: Water
Referenz
Microwave-assisted oxidation of α-substituted carbonyl compounds to carboxylic acids in aqueous media
Yang, D. T. C.; et al, Synthetic Communications, 1997, 27(18), 3235-3239

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide ,  Perfluorobutyl iodide ;  25 h, rt
Referenz
Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution Process
Wang, Rui; et al, Organic Letters, 2022, 24(10), 2020-2024

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(diphenylmethyl)-4-methylphenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Toluene ;  100 °C; 15 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
Referenz
Nickel-catalysed carboxylation of organoboronates
Makida, Yusuke; et al, Chemical Communications (Cambridge, 2014, 50(59), 8010-8013

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Thiophenol Catalysts: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone
Referenz
A mild and chemoselective method for ester O-alkyl cleavage using in situ generated potassium thiophenoxide from catalytic quantities of base
Sharma, Lalima; et al, Tetrahedron, 1999, 55(31), 9595-9600

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Thiophenol Catalysts: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone
Referenz
Influence of Hydrogen Bonding in the Activation of Nucleophiles: PhSH-(Catalytic) KF in N-Methyl-2-pyrrolidone as an Efficient Protocol for Selective Cleavage of Alkyl/Aryl Esters and Aryl Alkyl Ethers under Nonhydrolytic and Neutral Conditions
Chakraborti, Asit K.; et al, Journal of Organic Chemistry, 2002, 67(8), 2541-2547

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  5 min, 180 °C
Referenz
DMSO/I2 mediated C-C bond cleavage of α-ketoaldehydes followed by C-O bond formation: a metal-free approach for one-pot esterification
Venkateswarlu, Vunnam; et al, Organic & Biomolecular Chemistry, 2015, 13(29), 7973-7978

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hypochlorite Solvents: Water
Referenz
Oxidation of α-substituted carbonyl compounds to carboxylic acids in aqueous media using ultrasound
Yang, D. T. C.; et al, Synthetic Communications, 1997, 27(9), 1601-1605

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  30 min
1.2 Reagents: Sodium thiosulfate
1.3 Catalysts: Amidase ,  Nitrile hydratase Solvents: Water ;  60 min
Referenz
Control of the nitrile-hydrolyzing enzyme activity in Rhodococcus rhodochrous IFO 15564: preferential action of nitrile hydratase and amidase depending on the reaction condition factors and its application to the one-pot preparation of amides from aldehydes
Kashiwagi, Mieko; et al, Journal of Molecular Catalysis B: Enzymatic, 2004, 29(1-6), 249-258

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
[Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation
Wang, Xiao-Yan; et al, Tetrahedron Letters, 2016, 57(50), 5628-5631

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Acetonitrile ,  Water ;  1.5 h, reflux
1.2 Reagents: Manganese oxide (MnO2)
Referenz
Methyltrioxorhenium-catalyzed oxidative cleavage of α-hydroxycarbonyl compounds to carboxylic acids with hydrogen peroxide
Jain, Suman L.; et al, Synthetic Communications, 2003, 33(22), 3875-3878

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Pyridinium, 1-(4-sulfobutyl)-, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Acetonitrile ;  6 h, 1 atm, 20 °C
Referenz
Bronsted acid-catalysed aerobic photo-oxygenation of benzylic C-H bonds
Wu, Jieqing; et al, Green Chemistry, 2023, 25(3), 940-945

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  35 °C
Referenz
Synthesis, biological evaluation and molecular docking studies of indeno[1,2-c]pyrazole derivatives as inhibitors of mitochondrial malate dehydrogenase 2 (MDH2)
Ahmadi, Farzaneh; et al, Bioorganic Chemistry, 2021, 110,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Calcium carbonate Solvents: Water ;  5 h, pH 7, 30 °C
Referenz
A versatile Pseudomonas putida KT2440 with new ability: selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid
Xu, Qianqian; et al, Bioprocess and Biosystems Engineering, 2020, 43(1), 67-73

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Nickel selenide ,  Selenium ,  Iron-nickel alloy Solvents: Water ;  rt
Referenz
Grass-like NixSey nanowire arrays shelled with NiFe LDH nanosheets as a 3D hierarchical core-shell electrocatalyst for efficient upgrading of biomass-derived 5-hydroxymethylfurfural and furfural
Zhong, Yan; et al, Catalysis Science & Technology, 2022, 12(1), 201-211

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Tetrahydrofuran ;  1 atm, rt; 24 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Carboxylation of organoboronic esters catalyzed by N-heterocyclic carbene copper(I) complexes
Ohishi, Takeshi; et al, Angewandte Chemie, 2008, 47(31), 5792-5795

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide ,  Sodium hydroxide Catalysts: Sodium chloride Solvents: Water ;  8 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referenz
A simple and efficient oxidation of primary and secondary benzylamines to acids using table salt in aqueous medium
Kushawaha, Ajay Kishor; et al, Tetrahedron, 2021, 101,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: N-Hydroxyphthalimide ,  Iodobenzene Solvents: Acetonitrile ,  Water ;  4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Diethyl ether ,  Water ;  10 min, rt
Referenz
Catalytic hypervalent iodine oxidation of alcohols to the corresponding carbonyl compounds using N-hydroxyphthalimide (NHPI) and m-chloroperbenzoic acid
Zhu, Chenjie; et al, Canadian Journal of Chemistry, 2010, 88(4), 362-366

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Magnesium nitrate ,  Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) ,  Aluminum nitrate Solvents: Water ;  2 h, 6 bar, 110 °C
Referenz
Liquid phase furfural oxidation under uncontrolled pH in batch and flow conditions: The role of in situ formed base
Roselli, Alessandra; et al, Catalysts, 2020, 10(1),

Herstellungsverfahren 20

Reaktionsbedingungen
Referenz
Purification and characterization of nitrilase responsible for the enantioselective hydrolysis from Acinetobacter sp. AK 226
Yamamoto, Keizou; et al, Agricultural and Biological Chemistry, 1991, 55(6), 1459-66

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  9 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Dithioester-enabled chemodivergent synthesis of acids, amides and isothiazoles via C-C bond cleavage and C-O/C-N/C-S bond formations under metal- and catalyst-free conditions
Soni, Sonam; et al, Tetrahedron Letters, 2017, 58(25), 2512-2516

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: 2963687-38-7 Solvents: Water ;  24 h, 100 °C
Referenz
Ni(II)-catalyzed oxidative deamination of benzyl amines with water
Pal, Nilay Kumar; et al, Green Chemistry, 2023, 25(16), 6212-6217

Herstellungsverfahren 23

Reaktionsbedingungen
Referenz
Synthesis of amides from carboxylic acids and derivatives
Ziegler, T., Science of Synthesis, 2005, 21, 43-75

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide Catalysts: Iodine Solvents: Chlorobenzene ;  110 °C; 110 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide ;  110 °C
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Oxidative C-C Bond Cleavage for the Synthesis of Aryl Carboxylic Acids from Aryl Alkyl Ketones
Xu, Liang; et al, Synlett, 2018, 29(11), 1505-1509

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  10 min, rt
1.2 Reagents: Methanol
Referenz
Rapid chemoselective deprotection of benzyl esters by nickel boride
Khurana, Jitender M.; et al, Synthesis, 2009, (7), 1127-1130

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride ,  Oxygen Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  5 h, 100 °C
Referenz
Iodine-catalyzed oxidative C-C bond cleavage for benzoic acids and benzamides from alkyl aryl ketones
Sathyanarayana, Pochampalli; et al, RSC Advances, 2016, 6(27), 22749-22753

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Catalysts: 1,1′-Bis(di-tert-butylphosphino)ferrocene ,  Benzoyliodo[tris(1,1-dimethylethyl)phosphine]palladium Solvents: 2-Methyltetrahydrofuran ;  18 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
Referenz
Effective Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides with Substoichiometric Carbon Monoxide
Korsager, Signe; et al, Journal of the American Chemical Society, 2013, 135(8), 2891-2894

Herstellungsverfahren 28

Reaktionsbedingungen
1.1 Reagents: Iron chloride (FeCl3) Solvents: 1,1,2,2-Tetrachloroethane ;  24 h, 115 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 6
Referenz
An efficient FeCl3-promoted O-alkyl cleavage of esters to carboxylic acids
Lian, Xiaoyan; et al, Applied Organometallic Chemistry, 2011, 25(6), 443-447

Herstellungsverfahren 29

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Niobium pentoxide ;  20 h, reflux
Referenz
Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5
Siddiki, S. M. A. Hakim; et al, Catalysis Science & Technology, 2021, 11(5), 1949-1960

Herstellungsverfahren 30

Reaktionsbedingungen
1.1 Reagents: Aluminum ,  Iodine Solvents: Acetonitrile ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Cleavage of Carboxylic Esters by Aluminum and Iodine
Sang, Dayong ; et al, Journal of Organic Chemistry, 2021, 86(5), 4254-4261

Herstellungsverfahren 31

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Hydrochloric acid ,  6-Bromobenzothiazole Solvents: Acetonitrile ,  Water ;  24 h, 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Light-Promoted Chlorine-Radical-Mediated Oxidation of Benzylic C(sp3)-H Bonds utilizing Air as Oxidant
Xu, Ning; et al, Advanced Synthesis & Catalysis, 2023, 365(2), 142-147

Herstellungsverfahren 32

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Water Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: 1,4-Dioxane ;  48 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referenz
Catalytic Oxidative Deamination by Water with H2 Liberation
Tang, Shan ; et al, Journal of the American Chemical Society, 2020, 142(49), 20875-20882

Herstellungsverfahren 33

Reaktionsbedingungen
1.1 Reagents: Ethylaluminum dichloride ,  2,6-Dibromopyridine Solvents: Toluene ,  Hexane ;  3 h, 3 MPa, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
EtAlCl2/2,6-Disubstituted Pyridine-Mediated Carboxylation of Alkenes with Carbon Dioxide
Tanaka, Shinya; et al, Organic Letters, 2016, 18(11), 2576-2579

Herstellungsverfahren 34

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Palladium Solvents: Water ;  36 h, 1 atm, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Cubic nanocasted polyaniline-ordered mesoporous carbon composite and its application for enhanced catalytic activity of palladium nanoparticles in the aerobic oxidation of alcohols in water
Najafvand-Derikvandi, Sepideh; et al, Molecular Catalysis, 2020, 496,

Herstellungsverfahren 35

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Galactose oxidase ,  Xanthine dehydrogenase Solvents: Acetonitrile ,  Water ;  16 h, pH 7.6, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Catalytic bio-chemo and bio-bio tandem oxidation reactions for amide and carboxylic acid synthesis
Bechi, Beatrice; et al, Green Chemistry, 2014, 16(10), 4524-4529

Herstellungsverfahren 36

Reaktionsbedingungen
1.1 Reagents: Potassium persulfate ,  Oxygen Catalysts: Molybdate(3-), chromatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Water ;  24 h, 50 °C
Referenz
An efficient chromium(III)-catalyzed aerobic oxidation of methylarenes in water for the green preparation of corresponding acids
Jiang, Feng; et al, Dalton Transactions, 2021, 50(36), 12413-12418

Herstellungsverfahren 37

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Silver acetate ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  16 h, 20 atm, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Silver(I)-catalyzed carboxylation of arylboronic esters with CO2
Zhang, Xiao; et al, Chemical Communications (Cambridge, 2012, 48(50), 6292-6294

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2-Furoic acid Preparation Products

2-Furoic acid Lieferanten

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